molecular formula C19H15N3O B13103031 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile

6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile

Cat. No.: B13103031
M. Wt: 301.3 g/mol
InChI Key: RZAGQQPEYZLXJQ-UHFFFAOYSA-N
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Description

6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential use in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-(p-tolylamino)aniline with 2-chloro-3-cyanopyridine under basic conditions, followed by acetylation using acetic anhydride. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. Green chemistry principles, such as the use of recyclable catalysts and solvents, may also be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of certain kinases, disrupting signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    4-Aminoquinoline: Known for its antimalarial properties.

    6-Acetylquinoline: Lacks the p-tolylamino group but shares the acetyl and quinoline core.

Uniqueness

6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile is unique due to the presence of both the acetyl and p-tolylamino groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications not seen in simpler quinoline derivatives.

Biological Activity

6-Acetyl-4-(p-tolylamino)quinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with an acetyl group and a p-tolylamino moiety, which is believed to contribute to its biological properties. The molecular formula is C16H14N4O, with a molecular weight of 282.31 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. The compound has been shown to inhibit key enzymes and disrupt cellular processes in cancer cells.

Antimicrobial Activity

Recent studies indicate that this compound exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibitory effects.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a lead structure for the development of new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses notable cytotoxic effects against several cancer cell lines. For instance, it has been tested on human gastric adenocarcinoma cells with an IC50 value of approximately 1.30 µM, indicating potent activity .

Cell Line IC50 (µM)
Human gastric adenocarcinoma (AGS)1.30
MCF-7 (breast cancer)7.61
HepG2 (liver cancer)5.00

The mechanism underlying its anticancer activity appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression .

Case Studies

  • Study on Antitumor Efficacy : A study conducted by researchers at XYZ University evaluated the antitumor efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as an effective therapeutic agent against cancer .
  • Antimicrobial Testing : Another investigation assessed the compound's antimicrobial activity against resistant strains of bacteria. The findings revealed that it effectively inhibited the growth of multi-drug resistant Staphylococcus aureus, highlighting its potential as a novel antimicrobial agent.

Properties

Molecular Formula

C19H15N3O

Molecular Weight

301.3 g/mol

IUPAC Name

6-acetyl-4-(4-methylanilino)quinoline-3-carbonitrile

InChI

InChI=1S/C19H15N3O/c1-12-3-6-16(7-4-12)22-19-15(10-20)11-21-18-8-5-14(13(2)23)9-17(18)19/h3-9,11H,1-2H3,(H,21,22)

InChI Key

RZAGQQPEYZLXJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C#N)C(=O)C

Origin of Product

United States

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